molecular formula C14H12N4O2S B12950293 Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55564-26-6

Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B12950293
CAS No.: 55564-26-6
M. Wt: 300.34 g/mol
InChI Key: ZFPAWTYLNZPUCH-UHFFFAOYSA-N
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Description

Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation:

    Carbamate Formation: The final step involves the reaction of the benzimidazole-thioether intermediate with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The carbamate group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to the presence of the pyridin-4-ylthio group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

55564-26-6

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

methyl N-(6-pyridin-4-ylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-11-3-2-10(8-12(11)17-13)21-9-4-6-15-7-5-9/h2-8H,1H3,(H2,16,17,18,19)

InChI Key

ZFPAWTYLNZPUCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=NC=C3

Origin of Product

United States

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